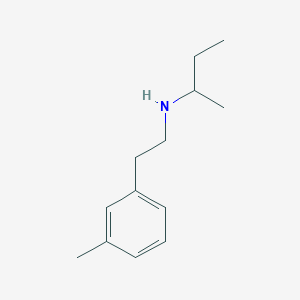
n-(3-Methylphenethyl)butan-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
n-(3-Methylphenethyl)butan-2-amine: is an organic compound that belongs to the class of amines. Amines are derivatives of ammonia where one or more hydrogen atoms are replaced by alkyl or aryl groups. This compound features a butan-2-amine backbone with a 3-methylphenethyl substituent attached to the nitrogen atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Reductive Amination: One common method for synthesizing n-(3-Methylphenethyl)butan-2-amine is through reductive amination.
Nucleophilic Substitution: Another method involves the nucleophilic substitution of a halogenated butane derivative with 3-methylphenethylamine.
Industrial Production Methods: Industrial production often utilizes large-scale reductive amination processes due to their efficiency and high yield. The reaction conditions are optimized to ensure maximum conversion and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: n-(3-Methylphenethyl)butan-2-amine can undergo oxidation reactions, typically forming corresponding imines or oximes.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenated derivatives and strong bases like sodium hydride (NaH) are often employed.
Major Products:
Oxidation: Imines, oximes.
Reduction: Secondary and tertiary amines.
Substitution: Various substituted amines depending on the reactants used.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Biology:
Enzyme Studies: The compound is used in studying enzyme-substrate interactions, particularly in the context of amine oxidases and dehydrogenases.
Medicine:
Pharmaceuticals: It serves as a precursor in the synthesis of various pharmaceutical agents, including those with potential neuroactive properties.
Industry:
Wirkmechanismus
The mechanism of action of n-(3-Methylphenethyl)butan-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate for amine oxidases, leading to the formation of reactive intermediates that can further interact with biological molecules . Additionally, it can bind to receptors, modulating their activity and influencing cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Phenethylamine: A simpler structure lacking the butan-2-amine moiety.
Amphetamine: Contains a phenethylamine backbone with an alpha-methyl group.
Methamphetamine: Similar to amphetamine but with an additional methyl group on the nitrogen.
Uniqueness: n-(3-Methylphenethyl)butan-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a butan-2-amine backbone with a 3-methylphenethyl group allows for unique interactions with enzymes and receptors, making it valuable in various scientific and industrial applications .
Eigenschaften
Molekularformel |
C13H21N |
|---|---|
Molekulargewicht |
191.31 g/mol |
IUPAC-Name |
N-[2-(3-methylphenyl)ethyl]butan-2-amine |
InChI |
InChI=1S/C13H21N/c1-4-12(3)14-9-8-13-7-5-6-11(2)10-13/h5-7,10,12,14H,4,8-9H2,1-3H3 |
InChI-Schlüssel |
WBKNWDYIHAYQCQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)NCCC1=CC=CC(=C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-benzyl-3-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine](/img/structure/B13484450.png)



![Tert-butyl n-{[2-(hydroxymethyl)cyclopentyl]methyl}carbamate](/img/structure/B13484463.png)
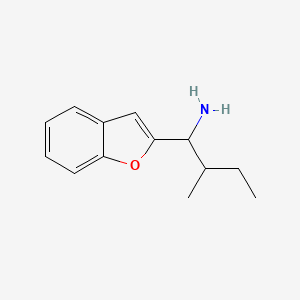
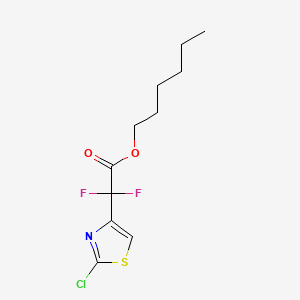
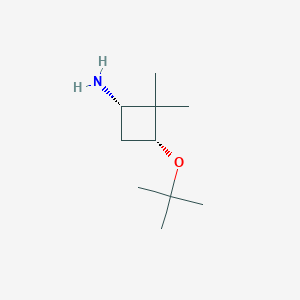
![4-[(Cyclopropylcarbamoyl)amino]-2-methoxybenzoic acid](/img/structure/B13484487.png)
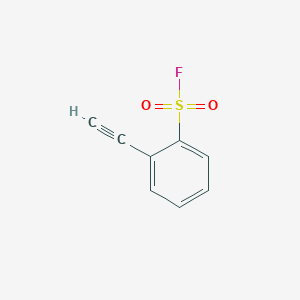

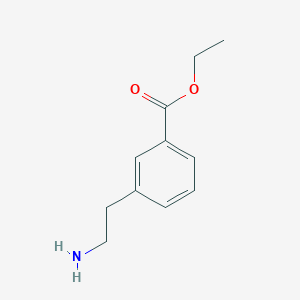
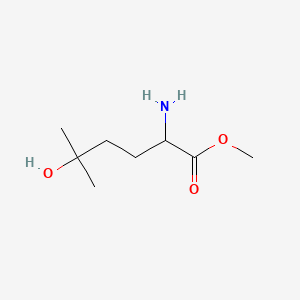
![{2-Thiabicyclo[2.2.2]oct-5-en-3-yl}methanol](/img/structure/B13484512.png)
